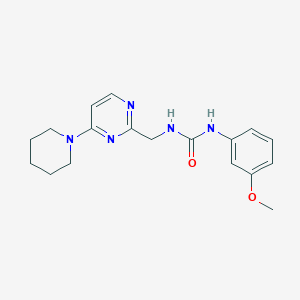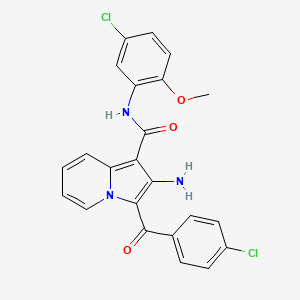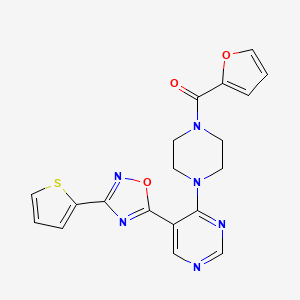
3-Butoxy-2-phenyl-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butoxy-2-phenyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a butoxy group at the third position and a phenyl group at the second position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-2-phenyl-3,4-dihydroquinazolin-4-one typically involves the condensation of anthranilamide with an appropriate aldehyde or ketone. One common method is the reaction of anthranilamide with butyl bromide and benzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as cross-linked poly(4-vinylpyridine) supported boron trifluoride, can enhance the efficiency of the synthesis and allow for easy separation and reuse of the catalyst .
化学反应分析
Types of Reactions
3-Butoxy-2-phenyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: The butoxy and phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone and dihydroquinazolinone derivatives, which can exhibit different biological activities .
科学研究应用
3-Butoxy-2-phenyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
作用机制
The mechanism of action of 3-Butoxy-2-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. For example, it can inhibit tankyrase enzymes, which play a role in the regulation of Wnt signaling pathways. By inhibiting these enzymes, the compound can modulate cellular processes related to cancer progression . The binding of the compound to the nicotinamide site of the catalytic domain of tankyrase enzymes is crucial for its inhibitory activity .
相似化合物的比较
Similar Compounds
2-Phenyl-3,4-dihydroquinazolin-4-one: Lacks the butoxy group but shares the quinazolinone core.
3-Butoxy-2-methyl-3,4-dihydroquinazolin-4-one: Similar structure with a methyl group instead of a phenyl group.
2-Phenyl-3-butyl-3,4-dihydroquinazolin-4-one: Similar structure with a butyl group instead of a butoxy group.
Uniqueness
3-Butoxy-2-phenyl-3,4-dihydroquinazolin-4-one is unique due to the presence of both butoxy and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance its potential as a therapeutic agent by providing specific interactions with molecular targets .
属性
IUPAC Name |
3-butoxy-2-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-3-13-22-20-17(14-9-5-4-6-10-14)19-16-12-8-7-11-15(16)18(20)21/h4-12H,2-3,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCJAQFVYOJOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCON1C(=NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2647986.png)

![(1S,3R,E)-3-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B2647988.png)
![1-(3,4-Dichlorophenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2647989.png)
![3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2647990.png)
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide](/img/structure/B2647994.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide](/img/structure/B2647995.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2647997.png)
![N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2647998.png)

![2-{[1-(2,6-difluorobenzoyl)piperidin-4-yl]oxy}-1,3-benzothiazole](/img/structure/B2648001.png)

![2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2648007.png)
